Enhanced Lipophilicity and Membrane Permeability: XLogP3-AA Comparison vs. Deprotected Analog
N-BOC-(2-Benzylisoindolin-4-yl)methanamine exhibits significantly higher lipophilicity compared to its deprotected analog, (2-benzylisoindolin-4-yl)methanamine, as quantified by computed XLogP3-AA values. The BOC group increases logP by approximately 1.6 units, which translates to a roughly 40-fold increase in predicted octanol-water partition coefficient [1]. This lipophilicity gain is critical for medicinal chemists seeking to improve passive membrane permeability or blood-brain barrier penetration in early-stage drug candidates.
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | 3.3 (XLogP3-AA) |
| Comparator Or Baseline | (2-Benzylisoindolin-4-yl)methanamine (CAS 127169-00-0): 1.7 (XLogP) |
| Quantified Difference | +1.6 units (~40× higher partition coefficient) |
| Conditions | Computational prediction using XLogP3 algorithm, PubChem 2025.09.15 |
Why This Matters
A higher logP value directly correlates with improved passive membrane permeability, which can enhance oral bioavailability and central nervous system exposure, making this BOC-protected intermediate a preferred starting point for CNS-targeted or orally bioavailable drug programs.
- [1] PubChem. N-BOC-(2-Benzylisoindolin-4-yl)methanamine. Computed Properties – XLogP3-AA: 3.3. Compound Summary CID 19828499. National Center for Biotechnology Information. 2025. https://pubchem.ncbi.nlm.nih.gov/compound/19828499. View Source
